

# Constrained Proline Analogs: A Technical Guide to Modulating Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (2*R*,4*R*)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid

**Cat. No.:** B163844

[Get Quote](#)

**Abstract:** Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical residue in protein folding, structure, and recognition events. However, its inherent flexibility, primarily the cis-trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine ring, can be a liability in drug design. This technical guide provides an in-depth exploration of constrained proline analogs, synthetic derivatives designed to lock the proline moiety into specific, biologically relevant conformations. We will delve into the rationale for their use, a systematic classification of their diverse structures, and their profound impact on biological activity. This guide will further detail their applications in enhancing peptide stability, targeting protein-protein interactions, and serving as key components in approved therapeutics. Finally, we will outline key experimental protocols for their synthesis and characterization, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

## Introduction: The Unique Role of Proline and the Rationale for Conformational Constraint

Proline stands apart from the other proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen.<sup>[1]</sup> This feature not only restricts the backbone dihedral angle ( $\phi$ ) to approximately -65° but also introduces a unique set of conformational equilibria that are pivotal to its biological function.<sup>[2][3]</sup>

## Proline's Conformational Dichotomy: cis/trans Isomerism and Ring Pucker

The peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans conformation is still generally favored, the cis form can be present in substantial populations (up to 30%), a phenomenon that is often a rate-limiting step in protein folding and can be catalyzed by peptidyl-prolyl cis-trans isomerases (PPIases).[\[1\]](#)

Furthermore, the five-membered pyrrolidine ring is not planar and exists in two major puckered conformations: Cy-endo (down pucker) and Cy-exo (up pucker).[\[2\]](#) These two states, the cis/trans isomerization and the endo/exo pucker, are interconnected and collectively define the local conformation of the peptide chain.[\[2\]](#)[\[3\]](#)

## The Impact of Proline on Secondary Structures: $\beta$ -turns and Polyproline Helices

Proline's conformational rigidity makes it a frequent component of  $\beta$ -turns, which are secondary structure motifs that reverse the direction of the polypeptide chain.[\[4\]](#) In particular, a cis-proline is a hallmark of the type VI  $\beta$ -turn.[\[4\]](#) The ability to stabilize this conformation through constrained analogs can lead to peptidomimetics with enhanced activity and metabolic stability.[\[4\]](#) Proline-rich sequences can also adopt a unique helical structure known as the polyproline II (PPII) helix, a left-handed helix that is crucial for many protein-protein interactions (PPIs), including those involving SH3, WW, and EVH1 domains.[\[5\]](#)

## The Need for Rigidity: Enhancing Potency, Selectivity, and Metabolic Stability

The inherent flexibility of proline can be detrimental in drug design, leading to reduced binding affinity due to entropic penalties upon binding to a target. By incorporating constrained proline analogs, it is possible to pre-organize a peptide or small molecule into its bioactive conformation, thereby increasing potency and selectivity.[\[6\]](#) Moreover, the introduction of non-proteinogenic amino acids can enhance metabolic stability by reducing susceptibility to proteolytic degradation.[\[7\]](#)

# A Systematic Classification of Constrained Proline Analogs

The diverse strategies to constrain the proline ring have led to a wide array of analogs, which can be broadly classified based on the nature of the modification.[\[8\]](#)

## Ring-Substituted Prolines: Fine-Tuning Conformation and Physicochemical Properties

Substitutions on the pyrrolidine ring can impose steric and stereoelectronic effects that modulate both the ring pucker and the cis/trans amide bond equilibrium.[\[2\]](#)

4-substituted prolines are among the most well-studied analogs. The stereochemistry of the substituent at the C4 position has a profound impact on the ring pucker due to the gauche effect. For instance, (2S,4R)-4-hydroxyproline (Hyp) and (2S,4R)-4-fluoroproline (Flp) strongly favor a Cy-exo ring pucker, which is crucial for the stability of the collagen triple helix.[\[9\]](#) The introduction of fluorine can also modulate the acidity and hydrogen bonding capacity of nearby functional groups.[\[10\]](#)

Substitutions at other positions of the ring also influence conformation. For example, 5-alkylprolines can sterically hinder the N-terminal residue, thereby increasing the population of the cis-amide conformer.[\[4\]](#) 3-hydroxyproline, in contrast to its 4-substituted counterpart, prefers an endo ring pucker, which can destabilize structures like the collagen triple helix.[\[11\]](#)

## $\alpha$ -Substituted Prolines: Inducing Specific Backbone Conformations

Introducing a substituent at the  $\alpha$ -carbon, such as a methyl group ( $\alpha$ -MePro), creates a tetrasubstituted  $\alpha$ -amino acid that significantly restricts the available conformational space.[\[12\]](#) This modification can stabilize specific secondary structures, such as the  $\beta$ I-turn, and generally disfavors the cis-amide conformation.[\[12\]](#)

## Bicyclic and Fused Proline Analogs: Maximizing Conformational Restriction

Bridging the proline ring, for instance between the C $\alpha$  and C $\delta$  positions, creates bicyclic structures that offer an even higher degree of conformational constraint.<sup>[6]</sup> Examples include 2,5-alkaneprolines and methanoprolines, which contain a bridged methylene group.<sup>[6][13]</sup> These rigid scaffolds have found applications in peptidomimetics and as organocatalysts.<sup>[13]</sup>

## Heterocyclic Proline Analogs: The Impact of Ring Heteroatoms (Oxa-, Thia-, Aza-prolines)

Replacing a carbon atom in the pyrrolidine ring with a heteroatom leads to analogs with altered electronic and conformational properties.

- Oxaproline and Thiaproline: These analogs can favor the cis-amide bond through favorable dipole-dipole interactions between the heterocyclic ring and the preceding carbonyl oxygen.  
<sup>[4]</sup>
- Azaproline (azPro): The replacement of the C $\alpha$  with a nitrogen atom strongly promotes the cis-amide conformation due to lone-pair repulsion between the  $\alpha$ -nitrogen and the preceding carbonyl oxygen.<sup>[4][14]</sup> This makes azaproline an effective tool for mimicking type VI  $\beta$ -turns.  
<sup>[14]</sup>

## Ring Size Homologues and Unsaturated Derivatives

Expanding or contracting the proline ring, or introducing unsaturation, provides further means to modulate the conformational landscape and biological activity of proline-containing peptides.  
<sup>[8]</sup>

## Biological Activities and Therapeutic Applications

The ability to precisely control the conformation of proline has led to significant advances in various therapeutic areas.

## Modulating Peptide and Protein Structure for Enhanced Stability

Collagen, the most abundant protein in mammals, derives its stability from a triple-helical structure composed of repeating Xaa-Yaa-Gly sequences, where Yaa is often (2S,4R)-4-

hydroxyproline (Hyp).[9] The stability of the collagen triple helix is significantly enhanced by the incorporation of Hyp and its fluorinated analog, FIp.

| Analog                          | Dominant Ring Pucker | Stabilizing Effect | Thermodynamic Contribution                                         |
|---------------------------------|----------------------|--------------------|--------------------------------------------------------------------|
| (Pro-Hyp(R)-Gly) <sup>10</sup>  | Cy-exo               | Enthalpic          | Increased hydration contributes to a larger enthalpy.[15]          |
| (Pro-fPro(R)-Gly) <sup>10</sup> | Cy-exo               | Entropic           | Reduced hydration leads to a smaller entropic cost of folding.[15] |
| (Pro-fPro(S)-Gly) <sup>10</sup> | Cy-endo              | Destabilizing      | Unfavorable pucker for the Yaa position.                           |

This enhanced stability is attributed to a stereoelectronic effect, specifically the gauche effect, which preorganizes the pyrrolidine ring into the Cy-exo pucker required for the triple helix.[9] Differential scanning calorimetry (DSC) studies have revealed that while both Hyp and FIp stabilize the triple helix, they do so through different thermodynamic mechanisms.[15] The stability of Hyp-containing collagen is primarily enthalpically driven, likely due to favorable hydration, whereas the hyperstability of FIp-containing collagen is entropically driven.[15]

## Targeting Protein-Protein Interactions (PPIs)

Many PPIs are mediated by proline-rich motifs binding to specific recognition domains.[16] Constrained proline analogs are powerful tools for designing inhibitors of these interactions.

Domains such as SH3, WW, and EVH1 recognize proline-rich sequences that often adopt a polyproline II (PPII) helix. By replacing key proline residues with constrained analogs that mimic this conformation, it is possible to develop potent and selective inhibitors.[16] For example, a peptidomimetic inhibitor of Ena/VASP EVH1 domain interactions, developed using a modular approach with proline-mimicking chemical fragments, was shown to reduce the invasion of breast cancer cells.[16]

## Enzyme Inhibition: Designing Potent and Selective Inhibitors

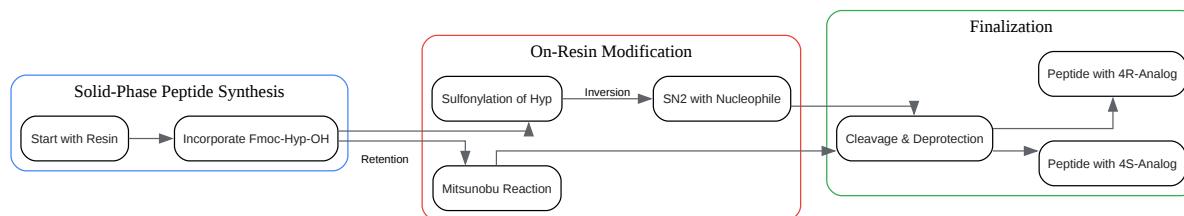
The conformational rigidity of constrained proline analogs makes them ideal building blocks for enzyme inhibitors, where a precise fit into the active site is crucial for high potency.

Over the past 15 years, more than 15 drugs containing proline analogs have been approved by the FDA, with five of these approvals occurring in the last three years alone.[17][18] A prominent recent example is Nirmatrelvir, the active component in Paxlovid, an antiviral drug used to treat COVID-19.[8] The constrained bicyclic proline analog in Nirmatrelvir plays a key role in orienting the molecule for optimal binding to the active site of the SARS-CoV-2 main protease.

## Neuroprotective and Other Therapeutic Effects

Non-immunosuppressant ligands for the peptidyl-prolyl isomerase FKBP12 have demonstrated significant neuroprotective and neuroregenerative properties.[19] Aza-proline and aza-pipecolic acid analogs have been successfully developed as a new class of FKBP12 ligands, highlighting the therapeutic potential of these constrained analogs in neurological disorders.[19]

## Experimental Protocols for Characterizing Constrained Proline Analogs


The successful application of constrained proline analogs relies on robust methods for their synthesis and characterization.

## Synthesis of Constrained Proline Analogs: The "Proline Editing" Approach

A significant challenge in applying proline analogs has been the often lengthy and complex solution-phase synthesis required for each derivative.[20] The "proline editing" method offers a practical and versatile solid-phase approach to generate a diverse library of 4-substituted proline analogs.[3][20][21]

Step-by-Step Methodology:

- Peptide Synthesis: A peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS), incorporating an unprotected Fmoc-4R-hydroxyproline (Hyp) residue at the desired position.[20]
- On-Resin Modification: With the peptide still attached to the solid support, the hydroxyl group of the Hyp residue is selectively modified.
  - For 4S-analogs ( $S_n2$  reaction): a. The hydroxyl group is converted to a good leaving group, such as a sulfonate ester.[3][20] b. The sulfonate is then displaced with a nucleophile in an  $S_n2$  reaction, resulting in inversion of stereochemistry at the C4 position. [3][20]
  - For 4R-analogs (Mitsunobu reaction): a. The Mitsunobu reaction is used to introduce a nucleophile with retention of stereochemistry at the C4 position.[21]
- Cleavage and Deprotection: The modified peptide is cleaved from the resin and deprotected to yield the final product containing the desired 4-substituted proline analog.

[Click to download full resolution via product page](#)

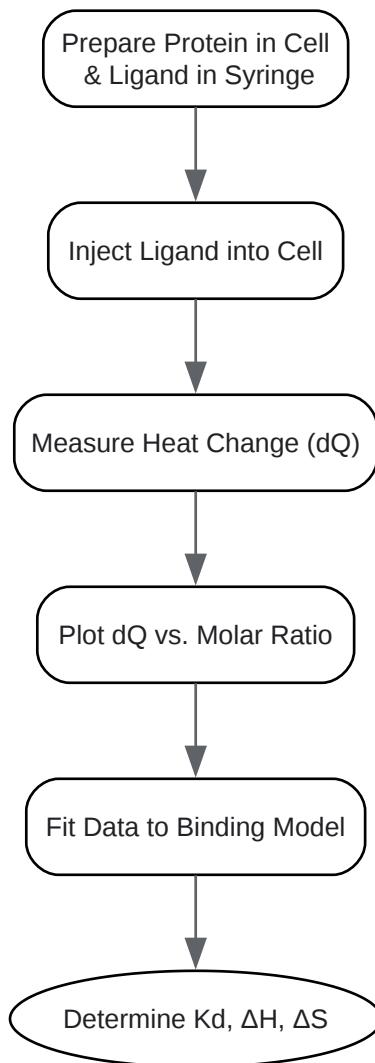
Caption: Workflow for the "Proline Editing" method.

## Conformational Analysis: NMR Spectroscopy and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of proline analogs in solution. Key parameters include:

- NOE (Nuclear Overhauser Effect): The presence of a strong NOE between the  $\text{C}\alpha\text{H}$  of a residue and the  $\text{C}\delta\text{H}$  of the following proline is indicative of a trans Xaa-Pro bond, while a strong NOE to the  $\text{C}\alpha\text{H}$  of the proline indicates a cis bond.
- $^{13}\text{C}$  Chemical Shifts: The chemical shifts of the  $\text{C}\beta$  and  $\text{C}\gamma$  carbons of proline are sensitive to the cis/trans isomerization state.
- $^3\text{J}$  Coupling Constants: These can provide information about the dihedral angles and the puckering of the pyrrolidine ring.

X-ray crystallography provides high-resolution structural information in the solid state, confirming the conformational preferences observed in solution.


## Evaluation of Biological Activity

A suite of biophysical and biochemical assays is used to quantify the biological activity of peptides and small molecules containing constrained proline analogs.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity ( $\text{K}_d$ ), enthalpy ( $\Delta\text{H}$ ), and entropy ( $\Delta\text{S}$ ).

Experimental Workflow:

- Preparation: The target protein is placed in the sample cell, and the ligand (peptide with the proline analog) is loaded into the injection syringe. Both are in identical buffer solutions.
- Titration: A series of small injections of the ligand into the protein solution is performed.
- Data Acquisition: The heat change after each injection is measured.
- Analysis: The data are fitted to a binding model to determine the thermodynamic parameters.



[Click to download full resolution via product page](#)

Caption: Isothermal Titration Calorimetry (ITC) workflow.

To determine the inhibitory potency (e.g.,  $IC_{50}$  or  $K_i$ ) of a proline analog-containing compound, standard enzyme inhibition assays are performed. These typically involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.

Ultimately, the therapeutic potential of these compounds must be evaluated in a cellular context. These assays can measure various endpoints, such as inhibition of cell growth, modulation of signaling pathways, or antiviral activity, depending on the therapeutic target.[\[22\]](#)

## Future Perspectives and Conclusion

The field of constrained proline analogs continues to evolve, with new synthetic methods and a deeper understanding of their conformational effects driving innovation.[17][18] Future research will likely focus on the development of novel, more complex constrained systems, including those that are photoswitchable or responsive to other stimuli, allowing for dynamic control over peptide and protein function. The continued success of proline analogs in approved drugs ensures their place as a cornerstone of modern medicinal chemistry.[17][18]

This guide has provided a comprehensive overview of the design, synthesis, and application of constrained proline analogs. By leveraging the principles outlined herein, researchers can harness the power of conformational constraint to develop next-generation therapeutics with enhanced potency, selectivity, and stability.

## References

- Li, S., et al. (2006). Impact of cis-proline analogs on peptide conformation. PubMed. [\[Link\]](#)
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Samanta, U., et al. (2020). Conformational landscape of substituted prolines. PubMed Central. [\[Link\]](#)
- Osorio-Martinez, C., et al. (2012). Conformational Preferences of  $\alpha$ -Substituted Proline Analogues. PubMed Central. [\[Link\]](#)
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Semantic Scholar. [\[Link\]](#)
- Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. *Journal of the American Chemical Society*. [\[Link\]](#)

- Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. *Journal of the American Chemical Society*. [\[Link\]](#)
- Nishi, Y., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. *PubMed*. [\[Link\]](#)
- Shoulders, M. D., & Raines, R. T. (2010). Origin of the Stability Conferred upon Collagen by Fluorination. *PubMed Central*. [\[Link\]](#)
- Nishi, Y., et al. (2005). Collagen-like triple helix formation of synthetic (Pro-Pro-Gly)10 analogues. *PubMed*. [\[Link\]](#)
- Vinogradov, A. A., et al. (2018). Targeting Intracellular Protein-Protein Interactions with Macrocyclic Peptides. *PubMed Central*. [\[Link\]](#)
- Singh, T., et al. (2021). Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. *ResearchGate*. [\[Link\]](#)
- Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. *PubMed Central*. [\[Link\]](#)
- Tran, D. T., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. *PubMed*. [\[Link\]](#)
- Sharma, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. *PubMed Central*. [\[Link\]](#)
- Han, G., et al. (2004). Synthesis of 310-Helix-Inducing Constrained Analogues of L-Proline. *ACS Publications*. [\[Link\]](#)
- Hamilton, G. S., et al. (1998). Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects. *PubMed*. [\[Link\]](#)

- Vaz, E., et al. (2005). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PubMed Central. [\[Link\]](#)
- Jenkins, C. L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. ResearchGate. [\[Link\]](#)
- Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [\[Link\]](#)
- Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [\[Link\]](#)
- Boettcher, C., et al. (2015). A modular toolkit to inhibit proline-rich motif-mediated protein–protein interactions. PubMed Central. [\[Link\]](#)
- Mir, F. M., et al. (2019). Paired Utility of Aza-Amino Acyl Proline and Indolizidinone Amino Acid Residues for Peptide Mimicry: Conception of Prostaglandin F2 $\alpha$  Receptor Allosteric Modulators That Delay Preterm Birth. ResearchGate. [\[Link\]](#)
- Mishra, R., et al. (2019). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. ResearchGate. [\[Link\]](#)
- Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [\[Link\]](#)
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. PubMed. [\[Link\]](#)
- Mir, F. M., et al. (2019). Paired Utility of Aza-Amino Acyl Proline and Indolizidinone Amino Acid Residues for Peptide Mimicry: Conception of Prostaglandin F2 $\alpha$  Receptor Allosteric Modulators That Delay Preterm Birth. PubMed. [\[Link\]](#)
- Pan, C., & He, H. (2003). Impact of Azaproline on Peptide Conformation. PubMed. [\[Link\]](#)
- Hamilton, A. D., & Pantar, A. (2006). Inhibition of protein–protein interactions using designed molecules. ResearchGate. [\[Link\]](#)

- Tran, D. T., et al. (2013). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [[Link](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [merckmillipore.com](http://merckmillipore.com) [merckmillipore.com]
- 2. Conformational landscape of substituted prolines - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 4. Impact of cis-proline analogs on peptide conformation - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. Targeting Intracellular Protein-Protein Interactions with Macroyclic Peptides - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. Proline Analogues - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 10. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. Conformational Preferences of  $\alpha$ -Substituted Proline Analogues - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. Impact of azaproline on Peptide conformation - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 15. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 16. A modular toolkit to inhibit proline-rich motif-mediated protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 19. Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 22. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Constrained Proline Analogs: A Technical Guide to Modulating Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163844#biological-activity-of-constrained-proline-analogs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)